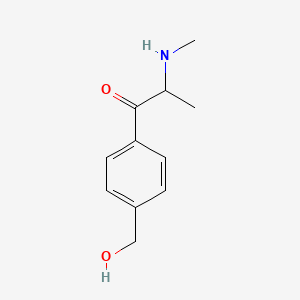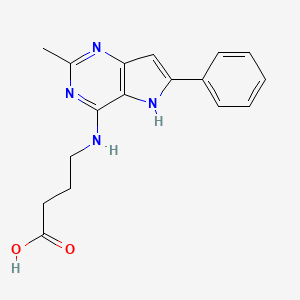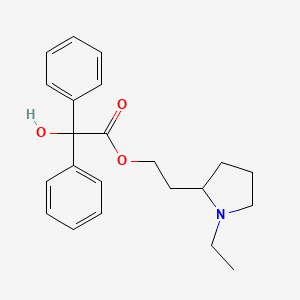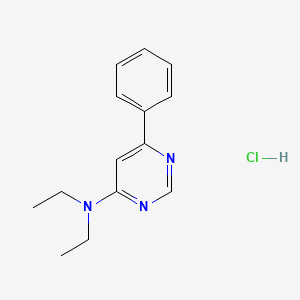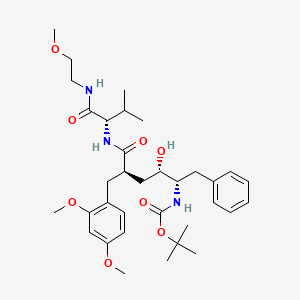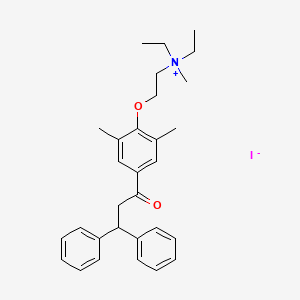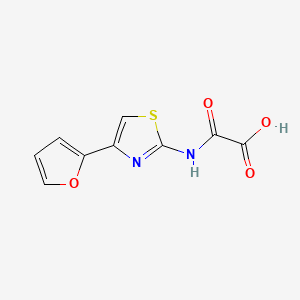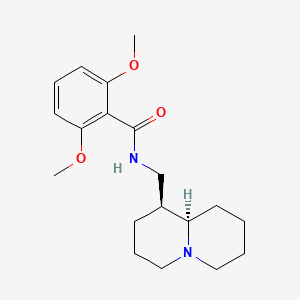
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a phosphonothio group, which is a derivative of phosphonic acid where one of the oxygen atoms is replaced by sulfur. The monolithium salt form indicates that the compound is stabilized by lithium ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt typically involves multiple steps. One common method includes the reaction of propanamide with a phosphonothioethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The use of continuous flow reactors can also be employed to increase efficiency and yield. Purification steps such as crystallization or chromatography are often necessary to obtain the pure monolithium salt form.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt can undergo various chemical reactions, including:
Oxidation: The phosphonothio group can be oxidized to form phosphonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt involves its interaction with specific molecular targets. The phosphonothio group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the amide group can interact with proteins and enzymes, potentially inhibiting their activity. The lithium ion plays a role in stabilizing the compound and enhancing its solubility.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide without the phosphonothio group.
Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide functionality.
Lithium salts of other amides: Similar in terms of lithium stabilization but differ in their specific functional groups.
Uniqueness
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt is unique due to the combination of the amide and phosphonothio groups, along with lithium stabilization. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler compounds.
Properties
CAS No. |
127914-02-7 |
|---|---|
Molecular Formula |
C5H12LiN2O4PS |
Molecular Weight |
234.2 g/mol |
IUPAC Name |
lithium;2-[(3-amino-3-oxopropyl)amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C5H13N2O4PS.Li/c6-5(8)1-2-7-3-4-13-12(9,10)11;/h7H,1-4H2,(H2,6,8)(H2,9,10,11);/q;+1/p-1 |
InChI Key |
BXYKPZBSAMBLGI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(CNCCSP(=O)(O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



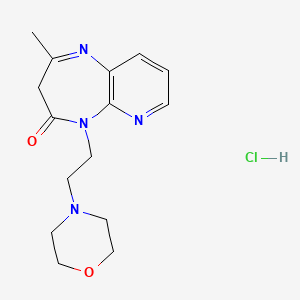
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
